molecular formula C12H17N3O6 B182564 N4-Acetyl-2'-O-methyl-cytidine CAS No. 113886-71-8

N4-Acetyl-2'-O-methyl-cytidine

Cat. No. B182564
CAS RN: 113886-71-8
M. Wt: 299.28 g/mol
InChI Key: CYDFBLGNJUNSCC-QCNRFFRDSA-N
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Description

“N4-Acetyl-2’-O-methyl-cytidine” is a chemical compound that is an analog of cytidine . It has been shown to have the ability to stabilize RNA molecules at high temperatures and has been used in the study of epigenetics and thermophilic organisms .


Synthesis Analysis

The synthesis of “N4-Acetyl-2’-O-methyl-cytidine” relies on RNA solid-phase synthesis using phosphoramidite building blocks . A synthetic route towards N4-acetylated 2’-O-TBDMS- and 2’-O-TOM m3C phosphoramidites has been developed to provide an optimal toolbox for solid-phase synthesis of m3C containing RNA .


Molecular Structure Analysis

The molecular formula of “N4-Acetyl-2’-O-methyl-cytidine” is C12H17N3O6 . Its exact mass is 299.11 and its molecular weight is 299.283 .


Chemical Reactions Analysis

“N4-Acetyl-2’-O-methyl-cytidine” is a pyrimidine nucleoside and a post-transcriptionally modified derivative of cytidine . It has been found in the tRNA and 5S rRNA of Archaea thermophiles and increases RNA rigidity and stability through stronger complimentary base pairing with the purine nucleoside guanosine compared to cytidine .


Physical And Chemical Properties Analysis

“N4-Acetyl-2’-O-methyl-cytidine” is a solid substance . It is slightly soluble in acetonitrile and water, but soluble in DMSO .

Scientific Research Applications

  • Conformational Rigidity : N4-Acetyl-2'-O-methyl-cytidine contributes to the structural stability of tRNA in extremely thermophilic archaebacteria, suggesting a role in maintaining tRNA integrity at high temperatures (Kawai et al., 1992).

  • Chemical Signature Identification : A method to localize N4-acetylcytidine in RNA has been developed, revealing insights into RNA acetylation and its implications for biological processes and diseases (Thomas et al., 2018).

  • Epitranscriptomic Modification : this compound is identified as a novel mRNA modification, highlighting its potential in regulating post-transcriptional gene expression (Arango et al., 2019).

  • RNA Duplex Stability : The presence of this compound affects RNA duplex stability and base pairing specificity, influencing gene replication fidelity (Mao et al., 2020).

  • RNA Cytidine Acetyltransferase Activity Analysis : New methods have been developed for assessing cytidine acetyltransferase activity and the distribution of this compound across different RNA species (Bryson et al., 2020).

  • Impact on HIV-1 Gene Expression : this compound has been shown to increase HIV-1 gene expression by enhancing viral RNA stability, suggesting its role in viral replication and potential as a target for antiviral drugs (Tsai et al., 2020).

  • Hybridization Assay Methods : The use of this compound derivatives in non-radioisotopic hybridization assay methods has been explored, showing potential for more sensitive detection in various biological applications (Urdea et al., 1988).

Safety and Hazards

“N4-Acetyl-2’-O-methyl-cytidine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Biochemical Analysis

Biochemical Properties

N4-Acetyl-2’-O-methyl-cytidine interacts with various enzymes, proteins, and other biomolecules. It has been found in the tRNA and 5S rRNA of Archaea thermophiles and increases RNA rigidity and stability through stronger complimentary base pairing with the purine nucleoside guanosine .

Cellular Effects

N4-Acetyl-2’-O-methyl-cytidine plays a significant role in cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes stability and translation, possibly by safeguarding cognate codon-anticodon interaction .

Molecular Mechanism

The mechanism of action of N4-Acetyl-2’-O-methyl-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is catalyzed by the known dual acetyltransferase NAT10 .

Metabolic Pathways

N4-Acetyl-2’-O-methyl-cytidine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDFBLGNJUNSCC-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447815
Record name Ac-2'-OMe-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113886-71-8
Record name N4-Acetyl-2′-O-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113886-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ac-2'-OMe-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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